Uranium pentafluoride

Descripción

Overview of Uranium Fluorides in Nuclear Science and Chemistry

Uranium fluorides are a group of inorganic compounds that are of central importance in nuclear science and technology. nrc.govworld-nuclear.org The most well-known of these is uranium hexafluoride (UF₆), which, due to its volatility, is the primary compound used in both gaseous diffusion and gas centrifuge processes for uranium enrichment. ornl.govworld-nuclear.org Uranium tetrafluoride (UF₄) is another key intermediate in the production of uranium metal and UF₆. researchgate.netscielo.org.za Other significant uranium fluorides include uranium trioxide (UO₃) and uranyl fluoride (B91410) (UO₂F₂). wikipedia.orgnih.gov These compounds are integral to various stages of the nuclear fuel cycle, from the conversion of uranium ore concentrates to the fabrication of nuclear fuel. world-nuclear.orgwikipedia.org The chemistry of uranium fluorides is complex, encompassing a range of oxidation states for uranium and a variety of molecular and crystalline structures.

Historical Context of Uranium Pentafluoride Research

The investigation of this compound (UF₅) has been closely linked to the development of uranium enrichment technologies. Although it is not as widely used as UF₆, its role as an intermediate in the fluorination of UF₄ to UF₆ has made it a subject of academic and industrial research. wikipedia.org Early research focused on its synthesis and basic characterization. More recently, with the advent of advanced spectroscopic and computational methods, a more detailed understanding of its structure, properties, and reactivity has been achieved. The development of molecular laser isotope separation (MLIS) techniques in the latter half of the 20th century brought renewed interest in the photochemistry of UF₆, where UF₅ is a key product of the photodissociation process. wikipedia.orglaserfocusworld.com

Significance of this compound in Advanced Nuclear Fuel Cycle Studies

This compound is a compound of interest in advanced nuclear fuel cycle concepts. Its potential role in pyrochemical reprocessing of spent nuclear fuel has been explored. In such processes, the conversion of uranium oxides to fluorides is a key step, and understanding the behavior of all uranium fluoride intermediates, including UF₅, is crucial for process optimization. Furthermore, the development of next-generation nuclear reactors, such as molten salt reactors (MSRs), involves the use of fluoride salts as both fuel carriers and coolants. moltensalt.org A thorough understanding of the chemical and physical properties of all uranium fluorides in high-temperature molten salt environments is therefore essential for the design and safe operation of these advanced reactor systems.

Propiedades

Número CAS |

13775-07-0 |

|---|---|

Fórmula molecular |

F5U |

Peso molecular |

333.0209 g/mol |

Nombre IUPAC |

pentafluorouranium |

InChI |

InChI=1S/5FH.U/h5*1H;/q;;;;;+5/p-5 |

Clave InChI |

JNVYCANIFQDNST-UHFFFAOYSA-I |

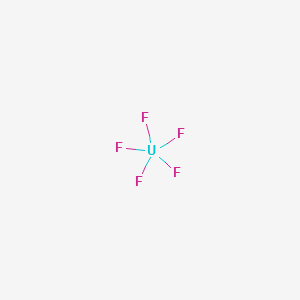

SMILES |

F[U](F)(F)(F)F |

SMILES canónico |

F[U](F)(F)(F)F |

Otros números CAS |

13775-07-0 |

Origen del producto |

United States |

Synthetic Methodologies for Uranium Pentafluoride

Gaseous Phase Synthesis Pathways

The synthesis of uranium pentafluoride in the gaseous phase predominantly involves the reduction of uranium hexafluoride. This can be achieved through several methods, including the application of heat, photochemical induction, or the use of specific chemical reducing agents.

Reduction of Uranium Hexafluoride

The reduction of the volatile and highly reactive uranium hexafluoride is a common strategy for producing this compound. The general reaction involves the removal of one fluorine atom from the UF₆ molecule.

In the gaseous phase, uranium hexafluoride can undergo thermal decomposition to yield this compound and atomic fluorine. researchgate.net This process is a unimolecular reaction that occurs under strictly homogeneous conditions. The reaction can be represented by the following equation:

UF₆(g) → UF₅(g) + F(g)

This thermal dissociation has been investigated using techniques such as laser-powered homogeneous pyrolysis, where an infrared laser generates short pulses of high gas temperatures. researchgate.net

Photochemical methods offer an alternative pathway for the reduction of uranium hexafluoride. The generation of monomeric this compound can be achieved through the UV-photolysis of uranium hexafluoride. rsc.orggoogle.com This transient monomer is believed to adopt a square pyramidal geometry. rsc.orggoogle.com

Furthermore, high-yield syntheses of pure this compound have been developed through the reaction of uranium hexafluoride with hydrogen gas in the presence of ultraviolet radiation. researchgate.netrsc.org This one-electron reduction process provides a useful route to pure UF₅. researchgate.netrsc.org The reaction between uranium hexafluoride and hydrogen can also be catalyzed by hydrogen fluoride (B91410), particularly in the presence of platinum metal, with an observable rate at room temperature. wikipedia.org

Several reducing agents have been examined for the conversion of uranium hexafluoride to this compound. One notable example is the reduction with carbon monoxide at elevated temperatures. rsc.orggoogle.com The reaction proceeds as follows:

2UF₆ + CO → 2UF₅ + COF₂ rsc.orggoogle.com

Another effective method involves the use of silicon powder in an anhydrous hydrogen fluoride slurry, which provides a useful, high-yield synthesis of pure this compound. researchgate.netrsc.org

Table 1: Gaseous Phase Synthesis of this compound via Reduction of Uranium Hexafluoride

| Method | Reactants | Conditions | Key Findings | References |

|---|---|---|---|---|

| Thermally Induced Reduction | Uranium Hexafluoride | High Temperature (e.g., via laser pyrolysis) | Unimolecular decomposition to UF₅ and atomic fluorine. | researchgate.net |

| Photochemically Induced Reduction | Uranium Hexafluoride | UV Photolysis | Generation of monomeric UF₅. | rsc.orggoogle.com |

| Photochemically Induced Reduction | Uranium Hexafluoride, Hydrogen Gas | UV Radiation | High-yield synthesis of pure UF₅. | researchgate.netrsc.org |

| Catalytic Reduction | Uranium Hexafluoride, Hydrogen Gas | Hydrogen Fluoride, Platinum Metal | Reaction proceeds at room temperature. | wikipedia.org |

| Reduction with Carbon Monoxide | Uranium Hexafluoride, Carbon Monoxide | Elevated Temperatures | Forms UF₅ and carbonyl fluoride. | rsc.orggoogle.com |

| Reduction with Silicon Powder | Uranium Hexafluoride, Silicon Powder | Anhydrous Hydrogen Fluoride Slurry | High-yield synthesis of pure UF₅. | researchgate.netrsc.org |

Solid-State and Solution-Based Synthesis Approaches

Beyond gaseous phase reactions, this compound can also be synthesized through reactions in the solid state or in solution. Halogen exchange reactions represent a key strategy in this category.

Halogen Exchange Reactions

Halogen exchange provides a pathway to this compound from other uranium halides. A notable example is the reaction of uranium hexachloride (UCl₆) with liquid hydrogen fluoride (HF) at room temperature, which produces this compound. wikipedia.org

UCl₆ + 5HF → UF₅ + 6HCl

The starting material, uranium hexachloride, can be synthesized from uranium hexafluoride via a halide exchange reaction with boron trichloride (B1173362) (BCl₃). wikipedia.org

UF₆ + 2BCl₃ → UCl₆ + 2BF₃

This two-step process, involving the initial conversion of UF₆ to UCl₆ followed by fluorination with HF, demonstrates the utility of halogen exchange reactions in accessing this compound.

Table 2: Solid-State and Solution-Based Synthesis of this compound

| Method | Reactants | Conditions | Product | References |

|---|---|---|---|---|

| Halogen Exchange | Uranium Hexachloride (UCl₆), Hydrogen Fluoride (HF) | Liquid Phase, Room Temperature | This compound (UF₅) | wikipedia.org |

One-Electron Reduction Syntheses

The synthesis of pure this compound can be effectively achieved through one-electron reduction of uranium hexafluoride (UF₆). rsc.orgrsc.org These methods provide high yields of the compound. rsc.org Two notable techniques involve the use of hydrogen gas with ultraviolet radiation and the reaction with silicon powder in an anhydrous hydrogen fluoride slurry. rsc.orgrsc.org

In one method, uranium hexafluoride reacts with hydrogen gas at room temperature. rsc.org The reaction rate is significantly increased by the application of ultraviolet radiation from a low-pressure mercury lamp. rsc.org This photochemical process allows for the complete conversion of one gram of UF₆ into pure β-UF₅ powder within a day. rsc.org The resulting hydrogen fluoride (HF) byproduct is volatile and can be easily removed by pumping. rsc.org

Another effective one-electron reduction method involves the reaction of UF₆ with silicon powder. rsc.orgrsc.org This reaction is conducted in a stirred slurry of anhydrous hydrogen fluoride (HF). rsc.org In this process, the UF₅ product is virtually insoluble in the anhydrous HF, facilitating its separation. rsc.org The byproducts, silicon tetrafluoride (SiF₄) and HF, are readily removed by pumping. rsc.org Other reducing agents, such as carbon monoxide at elevated temperatures, have also been utilized to produce UF₅ from UF₆. wikipedia.org

Reaction Summary Table

| Reactants | Reducing Agent | Conditions | Products | Reference |

| Uranium Hexafluoride (UF₆), Hydrogen (H₂) | Hydrogen (H₂) | Room Temperature, UV radiation | This compound (UF₅), Hydrogen Fluoride (HF) | rsc.org |

| Uranium Hexafluoride (UF₆), Silicon (Si) | Silicon (Si) | Room Temperature, Anhydrous HF slurry | This compound (UF₅), Silicon Tetrafluoride (SiF₄), Hydrogen Fluoride (HF) | rsc.org |

| Uranium Hexafluoride (UF₆), Carbon Monoxide (CO) | Carbon Monoxide (CO) | Elevated Temperatures | This compound (UF₅), Carbonyl Fluoride (COF₂) | wikipedia.org |

Hydrothermal Synthesis Techniques for Ternary Uranium Fluorides

Hydrothermal synthesis is a versatile method for producing a variety of crystalline materials, including ternary uranium fluorides. nih.govacs.org This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures. Mild hydrothermal conditions have been successfully employed to synthesize new U(IV) and Th(IV) fluorides. nih.govacs.org

For instance, mild hydrothermal reactions using uranyl acetate (B1210297) as a precursor have yielded compounds such as Na₇U₆F₃₁, (H₃O)U₃F₁₃, and a monoclinic polymorph of NaU₂F₉. nih.govacs.org In some cases, uranyl acetate serves as both the uranium source and an in situ reducing agent for the reduction of U(VI) to U(IV). rsc.org The use of different starting materials, such as uranium tetrafluoride (UF₄) versus uranyl acetate, can lead to different products. nih.govacs.org For example, direct reactions between UF₄ and NaF produced NaUF₅ and an orthorhombic polymorph of NaU₂F₉. nih.govacs.org

Hydrothermal methods have also been used to create mixed-valent uranium oxyfluorides. Using uranium dioxide as the uranium source, hydrofluoric acid as a mineralizer, and an organic template, a compound with the formula (C₆N₂H₁₄)₂(U₃O₄F₁₂) has been synthesized. This demonstrates the utility of hydrothermal synthesis in creating complex uranium fluoride structures.

Examples of Hydrothermally Synthesized Ternary Uranium Fluorides

| Compound | Uranium Source | Other Reactants | Synthesis Method | Reference |

| Na₇U₆F₃₁ | Uranyl Acetate | NaF | Mild Hydrothermal | nih.govacs.org |

| (H₃O)U₃F₁₃ | Uranyl Acetate | - | Mild Hydrothermal | nih.govacs.org |

| NaU₂F₉ (monoclinic) | Uranyl Acetate | NaF | Mild Hydrothermal | nih.govacs.org |

| NaUF₅ | Uranium Tetrafluoride (UF₄) | NaF | Direct Reaction | nih.govacs.org |

| NaU₂F₉ (orthorhombic) | Uranium Tetrafluoride (UF₄) | NaF | Direct Reaction | nih.govacs.org |

| (C₆N₂H₁₄)₂(U₃O₄F₁₂) | Uranium Dioxide (UO₂) | HF, 1,4-diazabicyclo[2.2.2]octane | Hydrothermal |

Structural Elucidation and Polymorphism of Uranium Pentafluoride

Crystalline Polymorphs: Alpha (α) and Beta (β) Phases of UF5

The two polymorphs of uranium pentafluoride, α-UF5 and β-UF5, exhibit distinct crystal structures and coordination environments for the uranium atom wikipedia.org.

The alpha form of this compound (α-UF5) is a linear coordination polymer wikipedia.org. Its crystal structure is tetragonal, belonging to the space group I4/m wikipedia.orgwikipedia.org.

| Crystallographic Data for α-UF5 | |

| Crystal System | Tetragonal |

| Space Group | I4/m |

| a | 6.512 Å |

| c | 4.463 Å |

| Density | 5.823 g/cm³ |

Data compiled from multiple sources wikipedia.orgwikipedia.orgwikipedia.org.

In the α-UF5 structure, the uranium centers are in an octahedral coordination environment wikipedia.org. This is achieved through the formation of chains where one of the five fluoride (B91410) ions acts as a bridge to the adjacent uranium atom, a structural motif that is also observed in vanadium pentafluoride wikipedia.org.

The beta polymorph of this compound (β-UF5) is the low-temperature stable form wikipedia.org. It also possesses a tetragonal crystal structure, but with the space group I42d wikipedia.orgwikipedia.org.

| Crystallographic Data for β-UF5 | |

| Crystal System | Tetragonal |

| Space Group | I42d |

| a | 11.50 Å |

| c | 5.198 Å |

Data compiled from multiple sources wikipedia.orgwikipedia.org.

The coordination environment of the uranium atoms in β-UF5 is described as a square antiprismatic structure wikipedia.org. This arrangement involves a higher coordination number for the uranium atom compared to the α-phase.

The two polymorphs of this compound are interconvertible. The β-UF5 phase is stable at lower temperatures and undergoes a gradual transition to the α-UF5 phase at 130 °C wikipedia.orgwikipedia.org. This indicates that the α-polymorph is the more thermodynamically stable form at higher temperatures.

Crystallographic Characterization of β-UF5

Molecular Geometry and Electronic Structure of Monomeric UF5

In the gas phase or when isolated in an inert gas matrix, this compound can exist as a discrete monomeric molecule (UF5) wikipedia.orgaip.org.

Spectroscopic studies, specifically infrared and Raman spectroscopy, on UF5 molecules isolated in an argon matrix have been instrumental in determining its molecular geometry aip.orgacs.org. The experimental evidence strongly supports a square pyramidal geometry, which belongs to the C4v point group aip.orgacs.orgiaea.org.

| Molecular Geometry of Monomeric UF5 (C4v) | |

| Parameter | Value |

| U−F (axial) bond length | 2.00 Å |

| U−F (equatorial) bond length | 2.02 Å |

| F(axial)−U−F(equatorial) bond angle | 101° |

Data from spectroscopic studies aip.orgacs.org.

The electronic structure of the UF5 monomer is complex, with significant contributions from the uranium 5f and 6d orbitals in the U-F bonding interactions acs.orgnih.gov. Relativistic effects have been shown to be very important for accurately describing the chemical bonding in this molecule acs.orgnih.gov.

Gas-Phase Structural Determination and Spectroscopic Signatures

Monomeric this compound can be generated as a transient species in the gas phase through the UV-photolysis of uranium hexafluoride wikipedia.org. Experimental and theoretical studies have confirmed that the ground-state geometry of the isolated UF₅ molecule is square pyramidal, belonging to the C₄ᵥ point group acs.orgresearchgate.net.

Spectroscopic analysis provides key data for understanding the energetic properties of the molecule. The ionization energy of gas-phase UF₅ has been determined through electron ionization (EI) methods. This value represents the energy required to remove an electron from the molecule, providing insight into the energy level of the highest occupied molecular orbital (HOMO).

| Parameter | Value (eV) | Method | Reference |

|---|---|---|---|

| Ionization Energy (IE) | 11.3 ± 0.1 | Electron Ionization (EI) | nist.gov |

Theoretical Descriptions of Bonding and Molecular Orbitals

Theoretical investigations, particularly those employing relativistic quantum mechanical methods, have been crucial for elucidating the nature of chemical bonding in this compound. Studies using both relativistic discrete-variational (DV) Xα molecular orbital (MO) methods and density functional theory (DFT) have shown that relativistic effects are essential for an accurate description of the U-F bond acs.orgresearchgate.net.

Non-relativistic calculations significantly underestimate the U-F bond overlap population, providing only about one-third of the value obtained through relativistic calculations acs.org. This is because relativistic effects cause an expansion of the uranium 5f atomic orbitals, allowing for much greater overlap with the fluorine 2s and 2p orbitals acs.org. This increased overlap indicates a significant covalent contribution to the U-F bond.

Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) in the C₄ᵥ geometry is primarily composed of the uranium 5f atomic orbital (approximately 94%) acs.org. The electronic structure is characterized by strong interactions between the uranium's valence orbitals (5f, 6d, 7s) and the fluorine 2p orbitals. The best agreement between theoretical calculations and experimental data for properties like bond dissociation energy is achieved using hybrid density functionals that incorporate relativistic effective core potentials (RECPs) for the uranium atom researchgate.net.

| Parameter | Geometry | Value/Description | Source |

|---|---|---|---|

| HOMO Composition | C₄ᵥ | U 5f (94%) | acs.org |

| HOMO Energy (one-electron) | C₄ᵥ | -5.80 eV | acs.org |

| HOMO Composition | D₃ₕ | U 5f (90%) | acs.org |

| HOMO Energy (one-electron) | D₃ₕ | -5.72 eV | acs.org |

Investigation of Fluxional Geometries

While the ground state of monomeric UF₅ is established as square pyramidal (C₄ᵥ), theoretical calculations indicate the existence of a low-energy alternative structure. A trigonal bipyramidal geometry (D₃ₕ) is found to be very close in energy to the C₄ᵥ ground state acs.org. The one-electron energies and orbital components of the D₃ₕ structure are remarkably similar to those of the C₄ᵥ geometry acs.org.

This small energy difference between the two geometries suggests that this compound may exhibit fluxional behavior. A molecule that can interconvert between shapes is known as fluxional youtube.com. For five-coordinate molecules like UF₅, this interconversion often occurs via a mechanism known as Berry pseudorotation youtube.com. In this process, the molecule distorts from one trigonal bipyramid into a square pyramidal intermediate and then into a new trigonal bipyramid, effectively exchanging the axial and equatorial ligands youtube.com. The low energy barrier between the C₄ᵥ and D₃ₕ structures of UF₅ strongly implies that it is a candidate for this type of dynamic rearrangement in solution or the gas phase.

Advanced Spectroscopic Characterization of Uranium Pentafluoride

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding of uranium pentafluoride (UF₅) and related species. These methods probe the vibrational energy levels of molecules, which are highly sensitive to geometry, bond strength, and the chemical environment.

Infrared Spectroscopic Analysis of UF₅ Species in Various Matrices

Infrared (IR) spectroscopy, particularly when combined with matrix isolation techniques, has been instrumental in characterizing the vibrational modes of uranium fluoride (B91410) species. In this method, molecules are trapped in an inert solid matrix (e.g., argon or neon) at cryogenic temperatures, which minimizes intermolecular interactions and allows for the study of individual molecules.

Studies involving the laser ablation of uranium reacted with fluorine in neon and argon matrices have enabled the stepwise identification of various uranium fluorides, from UF to UF₆. acs.org The vibrational frequencies of these species are sensitive to the surrounding matrix material. For instance, weak van der Waals interactions between UFn (n = 2–4) and argon atoms can induce a redshift in the observed vibrational frequencies. acs.org

In experiments where uranium chloride pentafluoride (UF₅Cl) is isolated in an argon, nitrogen, or carbon monoxide matrix, it can be dissociated by radiation to produce UF₅. researchgate.net The infrared spectrum of the resulting UF₅ can then be characterized.

The table below summarizes the experimentally observed infrared absorption bands for various uranium fluoride species in different matrices.

Table 1: Infrared Absorption Bands of Uranium Fluoride Species in Various Matrices

| Species | Matrix | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| UF | Neon | 575.5, 574.2 | acs.org |

| UF | Argon | 567.6, 565.0 | acs.org |

| UF₂ | Neon | 536.5, 513.7 | acs.org |

| UF₂ | Argon | 529.3, 508.5 | acs.org |

| UF₃ | Neon | 556.0, 528.5 | acs.org |

| UF₃ | Argon | 544.8, 522.2 | acs.org |

| UOF₄ | Argon | 868, 857 | frontiersin.org |

| UO₂F₂ | --- | 940 | frontiersin.org |

Raman Spectroscopic Applications in Uranium Fluoride Systems

Raman spectroscopy is a complementary vibrational spectroscopic technique that is particularly useful for studying uranium fluoride systems. It is a non-destructive technique that can provide both thermodynamic and structural information. rsc.org The fluoride ion (F⁻) is a suitable ligand for Raman studies of uranyl species because it does not produce a Raman signal itself and does not quench the fluorescence of uranyl. rsc.orgrsc.org

Recent advancements in Raman spectroscopy have enabled high-speed spectroscopic mapping, which is valuable for the analysis of nuclear materials. researchgate.netnih.govoptica.org However, care must be taken to optimize data collection parameters, such as laser power and exposure time, to prevent sample degradation, as some uranium-rich materials are susceptible to changes in humid air or laser-induced transformations. researchgate.netnih.gov

Systematic studies on the complexation of the uranyl ion (UO₂²⁺) with fluoride in aqueous solutions have identified a series of complexes, including UO₂F⁺, UO₂F₂(aq), UO₂F₃⁻, UO₂F₄²⁻, and UO₂F₅³⁻. rsc.org The vibrational frequencies of these complexes can be resolved through deconvolution of the Raman spectra. rsc.org

The following table presents the Raman spectroscopic data for various uranyl fluoride complexes.

Table 2: Raman Frequencies for Uranyl Fluoride Complexes

| Complex | Raman Frequency (cm⁻¹) | Reference |

|---|---|---|

| UO₂F⁺ | 858 | rsc.org |

| UO₂F₂(aq) | 847 | rsc.org |

| UO₂F₃⁻ | 837 | rsc.org |

| UO₂F₄²⁻ | 828 | rsc.org |

Photoelectron Spectroscopy of Uranium Fluoride Anions and Neutrals

Photoelectron spectroscopy (PES) is a powerful experimental technique for probing the electronic structure of molecules and clusters by measuring the kinetic energy of electrons ejected upon photoionization. digitellinc.com Anion photoelectron spectroscopy (aPES), in particular, provides valuable insights into the electron affinities and the electronic states of the corresponding neutral species.

A synergistic approach combining aPES with ab initio computational studies has been employed to investigate the photodetachment of the uranium monofluoride anion (UF⁻). acs.orgosti.gov These studies have determined the vertical detachment energy (VDE), which is the energy required to remove an electron from the anion without a change in geometry. The experimentally determined VDE for UF⁻ is 0.63(03) eV, which is in good agreement with the calculated value of 0.61 eV. acs.orgosti.gov

The photoelectron spectra of uranium fluoride anions often exhibit complex features due to the presence of numerous excited electronic states and vibrational progressions in the neutral molecule. acs.orgosti.gov Analysis of these spectra, aided by theoretical calculations, helps in assigning the observed transitions and understanding the bonding in these species. Both experimental and theoretical results confirm that UF and UF⁻ are predominantly characterized by ionic bonding. acs.orgosti.gov

The table below summarizes key data obtained from photoelectron spectroscopy of UF⁻.

Table 3: Photoelectron Spectroscopy Data for UF⁻

| Parameter | Value | Reference |

|---|---|---|

| Vertical Detachment Energy (VDE) | 0.63(03) eV | acs.orgosti.gov |

| Calculated VDE | 0.61 eV | acs.orgosti.gov |

X-ray Photoelectron Spectroscopy (XPS) for Uranium Oxidation State Analysis

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive analytical technique widely used to determine the elemental composition and chemical states of elements within a material. For uranium compounds, XPS is particularly valuable for determining the oxidation state of the uranium atoms.

The U 4f core level spectrum is commonly used for this purpose. rsc.org However, the multiplet structure of the shallow core levels, such as the U 5d and 5p levels, has also been shown to be highly sensitive to the uranium oxidation state. rsc.org By analyzing the binding energies and peak shapes of these core levels, it is possible to distinguish between different oxidation states, such as U(IV), U(V), and U(VI). rsc.orgresearchgate.net

For instance, in the U 4f₇/₂ spectra of uranium adsorbed on certain materials, a peak centered around 379.9 eV can indicate a U(V) oxidation state, while a peak at approximately 382.5 eV is characteristic of the U(VI) oxidation state, similar to that in the uranyl ion (UO₂²⁺). researchgate.net Shake-up satellite features, which appear at higher binding energies, can also provide information about the chemical state. researchgate.net

Recent studies have demonstrated that analyzing the U 5d spectra can offer enhanced sensitivity to minor changes in oxidation state compared to the more commonly used U 4f line. rsc.org

The following table provides typical binding energy ranges for different uranium oxidation states observed in XPS.

Table 4: Characteristic U 4f₇/₂ Binding Energies for Different Uranium Oxidation States

| Oxidation State | Binding Energy (eV) | Reference |

|---|---|---|

| U(V) | ~379.9 | researchgate.net |

| U(VI) | ~382.5 | researchgate.net |

Single Crystal Absorption Spectroscopy in Uranium(IV) Fluorides

Single crystal absorption spectroscopy is a technique that measures the absorption of light by a single crystal as a function of wavelength. This method provides detailed information about the electronic transitions within the material and is sensitive to the local coordination environment of the metal ion.

For uranium(IV) fluorides, the absorption spectra show distinct features that are characteristic of the nine-coordinate environment of the U⁴⁺ ion. acs.org The crystal field splitting observed in the spectra of compounds like β-[NH₄][UF₅] closely resembles that of other nine-coordinate sodium uranium fluorides. acs.org This is in stark contrast to the spectrum of an eight-coordinate uranium(IV) fluoride, such as [NH₄]₄[UF₈]. acs.org

The synthesis of high-quality single crystals is crucial for obtaining well-resolved absorption spectra. acs.org The spectroscopic data can be used to confirm the coordination environment of the uranium ion and to understand the electronic structure of these compounds.

Emerging and Complementary Analytical Techniques for Uranium Fluorides

In addition to the established spectroscopic methods, several emerging and complementary techniques are being developed for the comprehensive characterization of uranium fluorides.

One such innovative approach combines laser-induced breakdown spectroscopy (LIBS) with laser ablation multicollector inductively coupled plasma mass spectrometry (ICP-MS). ornl.govans.org This dual-technique setup allows for the simultaneous detection of both fluorine and different uranium isotopes in a single particle for the first time. ornl.govans.org LIBS is used to vaporize the sample and create a plasma, allowing for the sensitive detection of fluorine. ornl.gov Concurrently, the ablated material is introduced into an ICP-MS system for precise measurement of uranium isotopes. ornl.gov This rapid analysis method can characterize numerous particles in a short amount of time and has significant applications in nuclear nonproliferation and forensics. ornl.govans.org

Inductively coupled plasma mass spectrometry (ICP-MS) is also a powerful technique for the determination of rare earth elements and uranium in various geological and hydrogeochemical samples. researchgate.net

These advanced analytical methods provide enhanced capabilities for the detailed characterization of uranium fluoride materials, offering information on elemental composition, isotopic ratios, and chemical form.

Chemical Reactivity and Reaction Mechanisms of Uranium Pentafluoride

Disproportionation Reactions of Uranium Pentafluoride

Disproportionation is a primary reaction pathway for this compound, where it converts to the more stable uranium(IV) and uranium(VI) oxidation states.

The disproportionation of this compound is a reversible reaction that yields uranium tetrafluoride (UF₄) and uranium hexafluoride (UF₆). The fundamental reaction is as follows:

2 UF₅ ⇌ UF₄ + UF₆

In this reaction, one molecule of UF₅ is reduced to UF₄ while the other is oxidized to UF₆. Solid UF₅ is known to exist in two primary polymorphic forms, α-UF₅ and β-UF₅. The α-form is a linear coordination polymer, while the β-form features uranium centers in a square antiprismatic structure wikipedia.org. The β-polymorph is a metastable form that gradually and irreversibly converts to the more stable α-form at temperatures around 130 °C wikipedia.org. The disproportionation process is particularly relevant at elevated temperatures.

The kinetics of UF₅ disproportionation are highly sensitive to environmental conditions, primarily temperature and the partial pressure of uranium hexafluoride (UF₆).

Temperature: The rate of disproportionation increases significantly with temperature. For instance, the disproportionation pressure of α-uranium pentafluoride reaches 1.5 atmospheres at 570°C osti.gov.

Pressure: The presence of UF₆ gas can suppress the disproportionation reaction. By maintaining a sufficient pressure of UF₆, the equilibrium of the reaction can be shifted to the left, stabilizing the UF₅. This principle is utilized in experimental studies to handle and measure the properties of UF₅ without it decomposing osti.gov.

Complexing Agents: The presence of complexing agents, particularly fluoride (B91410) ions, can influence the stability of uranium(V) and thus affect its tendency to disproportionate. In aqueous solutions, complexing agents such as fluoride, oxalate, and sulfate have been shown to increase the rate of disproportionation of uranium(V) species by forming stable complexes with the resulting uranium(VI) ias.ac.in. While these studies are on aqueous uranium(V), they highlight the role that ligand complexation can play in the stability of this oxidation state.

Reactions with Fluorinating and Reducing Agents

This compound is a key intermediate in the fluorination of uranium tetrafluoride to uranium hexafluoride wikipedia.org. As such, it readily reacts with strong fluorinating agents.

Reaction with Fluorinating Agents: UF₅ is oxidized by elemental fluorine (F₂) to produce UF₆. This is the final step in the industrial conversion of UF₄ to UF₆ wikipedia.org. 2 UF₅ + F₂ → 2 UF₆ Other powerful fluorinating agents can also effect this transformation. For example, UF₅ is fluorinated at room temperature by vanadium pentafluoride (VF₅) and bismuth pentafluoride (BiF₅) in anhydrous hydrogen fluoride rsc.org.

Reaction with Reducing Agents: Conversely, UF₅ can be formed by the controlled reduction of UF₆. A common laboratory and industrial method involves the reduction of UF₆ with carbon monoxide (CO) at elevated temperatures wikipedia.org. 2 UF₆ + CO → 2 UF₅ + COF₂ Other reducing agents have also been explored for this conversion wikipedia.org.

Lewis Acid-Base Interactions of this compound

This compound is a strong Lewis acid and an electron-pair acceptor. It reacts with various Lewis bases, including neutral nitrogen and oxygen donor ligands, and also acts as a fluoride ion donor to stronger Lewis acids.

While the Lewis acidity of UF₅ is well-established, relatively few adducts with neutral organic electron-pair donors have been fully characterized datapdf.com. The interaction with strong fluorinating agents often leads to complex reaction pathways rather than simple adduct formation. However, adducts with nitrogen-containing ligands have been successfully synthesized and studied. For example, UF₅ reacts with 2,2'-bipyridine (bipy) to form a stable adduct, UF₅·bipy. This complex has been characterized by elemental analysis, infrared spectroscopy, and its crystal structure determined by X-ray diffraction datapdf.com. In this adduct, the uranium atom is coordinated to five fluorine atoms and the two nitrogen atoms from the bipyridine ligand datapdf.com.

| Property | Value |

| Compound | UF₅·bipy (Form I) |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Coordination Geometry | Distorted monocapped trigonal prism |

Data sourced from a study on the interaction between Uranium (V) and -(VI) fluorides and nitrogen bases datapdf.com.

This compound can act as a fluoride ion donor when reacted with very strong Lewis acids, such as the pentafluorides of antimony, niobium, tantalum, and arsenic rsc.org. These reactions typically produce fluorine-bridged adducts rsc.org.

Reaction with AsF₅: Arsenic pentafluoride combines with UF₅ to form an adduct with the composition 1.5 UF₅·AsF₅. This compound is only stable at room temperature under a pressure of AsF₅ rsc.org.

Reaction with NbF₅ and TaF₅: Niobium pentafluoride and tantalum pentafluoride react with UF₅ to yield adducts with the compositions UF₅·2NbF₅ and UF₅·2TaF₅, respectively. These adducts can subsequently decompose at higher temperatures to form 1:1 complexes, UF₅·NbF₅ and UF₅·TaF₅ rsc.org.

Reaction with SbF₅: Antimony pentafluoride is a very strong fluoride ion acceptor and readily forms complexes with substances that can donate a fluoride ion researchgate.net.

The interactions result in the formation of complex salts where UF₅ effectively donates a fluoride to the stronger acceptor. Vibrational spectroscopic studies indicate that these adducts consist of covalent, fluorine-bridged species rsc.org.

| Lewis Acid Acceptor | Initial Adduct Composition | Notes |

| Arsenic Pentafluoride (AsF₅) | 1.5 UF₅·AsF₅ | Stable only under AsF₅ pressure at room temperature rsc.org. |

| Niobium Pentafluoride (NbF₅) | UF₅·2NbF₅ | Decomposes at higher temperatures to form UF₅·NbF₅ rsc.org. |

| Tantalum Pentafluoride (TaF₅) | UF₅·2TaF₅ | Decomposes at higher temperatures to form UF₅·TaF₅ rsc.org. |

Data sourced from a study on the interaction between this compound and various Lewis-acid pentafluorides rsc.org.

Dimerization and Higher Oligomerization of Gaseous UF₅

The behavior of gaseous this compound (UF₅) is significantly influenced by its tendency to form dimers (U₂F₁₀) and potentially higher oligomers. Understanding this polymerization is crucial for accurately describing the thermochemical properties of the UF₅ system.

Experimental Determination of Dimerization Equilibria

The dimerization equilibrium of gaseous this compound, represented by the reaction 2UF₅ ⇌ U₂F₁₀, has been investigated experimentally using high-temperature mass spectrometry. aip.org In these studies, gaseous UF₅ was produced by reacting uranium hexafluoride (UF₆) gas with solid uranium tetrafluoride (UF₄). The relative abundances of the monomer (UF₅) and dimer (U₂F₁₀) species in the resulting gas phase were then measured over a temperature range of 600 to 870 K. aip.org

To confirm that a state of equilibrium was achieved, the ratio of dimer to monomer (U₂F₁₀/UF₅) was measured as a function of pressure. aip.org The establishment of a consistent equilibrium constant under varying pressure conditions validated the experimental approach. These mass spectrometry experiments allowed for the direct observation and quantification of the species involved in the dimerization process, providing the foundational data for thermochemical analysis. aip.org

Thermochemical Analysis of Oligomerization Processes

The experimental data from mass spectrometry studies have enabled a detailed thermochemical analysis of the UF₅ dimerization. The primary thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°), for the dimerization reaction have been determined.

Using a second-law analysis, which involves studying the temperature dependence of the equilibrium constant, the enthalpy of dimerization was determined. aip.org The entropy of dimerization was subsequently calculated from the evaluated equilibrium constant via an absolute pressure calibration. aip.org These findings indicate that the formation of the dimer is an exothermic process, which is consistent with the formation of new chemical bonds. The negative entropy change reflects the decrease in the number of moles of gas and the formation of a more ordered dimer structure from two monomer units. aip.org

The significance of these findings is that vapor transport in studies involving solid UF₅ is primarily due to the dimer, U₂F₁₀, rather than the UF₅ monomer. aip.org This has led to recalculations of the enthalpies of sublimation for both the monomer and the dimer from solid UF₅. aip.org

| Parameter | Value | Conditions |

|---|---|---|

| ΔH° (Enthalpy of Dimerization) | -39.0 ± 1.0 kcal/mol | at 750 K |

| ΔH° (Enthalpy of Dimerization) | -40.0 ± 1.0 kcal/mol | Corrected to 298 K |

| ΔS° (Entropy of Dimerization) | -40.0 cal/mol·K | at 750 K |

Isotope Exchange Reactions Involving this compound and Uranium Hexafluoride

The isotope exchange reaction between solid this compound (UF₅) nanoparticles and gaseous uranium hexafluoride (UF₆) is a critical phenomenon, particularly in the context of molecular laser isotope separation (MLIS) of uranium. This reaction, represented as ²³⁵UF₅(s) + ²³⁸UF₆(g) ⇌ ²³⁵UF₆(g) + ²³⁸UF₅(s), can diminish the effectiveness of the enrichment process by scrambling the isotopes between the desired solid product and the gaseous feed. researchgate.nettandfonline.com

Mechanistic Studies of Isotope Exchange Processes

The mechanism of the isotope exchange reaction is understood to occur via the intermolecular transfer of a fluorine atom from a gaseous UF₆ molecule to a solid UF₅ molecule. tandfonline.com Experimental studies have revealed that this exchange is not a simple, single-rate process. Instead, it proceeds through a two-process model: tandfonline.com

A Rapid Initial Exchange: This first phase involves a fast reaction between gaseous UF₆ molecules and the UF₅ molecules located on the outermost surface layer of the solid nanoparticles. tandfonline.com

A Slow Secondary Exchange: Following the initial rapid phase, a much slower exchange process takes place. This secondary reaction involves UF₅ molecules that lie beneath the surface layer. tandfonline.com

More recent kinetic models propose that the reaction occurs exclusively on the outermost layers of the UF₅ nanoparticles, where two different types of adsorption sites for UF₆ are present: high-reactivity sites and low-reactivity sites. tandfonline.com This distinction helps to explain the observation of multiple reaction rates. tandfonline.com

Strategies for Inhibition and Enhancement of Exchange Reactions

Given that the isotope exchange reaction degrades the isotopic enrichment factor in MLIS, significant research has focused on methods to inhibit this process. tandfonline.com No studies appear to focus on the enhancement of this reaction, as it is counterproductive to the goal of isotope separation.

Two primary strategies for inhibiting the exchange reaction have been explored: tandfonline.com

Blocking Reactive Sites with Gases: One approach involves the introduction of gases that could be adsorbed onto the high-reactivity sites on the UF₅ nanoparticles, thereby blocking them from reacting with UF₆. tandfonline.com

Thermal Annealing of UF₅ Nanoparticles: A more effective strategy is to reduce the number of high-reactivity sites on the particle surface by annealing the pristine UF₅ nanoparticles. tandfonline.com Annealing is known to increase particle size and improve crystallinity. This process reduces the number of unstable surface sites where the highly reactive UF₅ molecules are present, making the particles less reactive with respect to isotope exchange. tandfonline.com

Influence of Gas Mixing and Thermal Annealing on Exchange Rates

The rate of the isotope exchange reaction is influenced by several factors, including the pressure of the UF₆ gas and the thermal history of the UF₅ solid.

Gas Mixing: The concentration, or partial pressure, of UF₆ gas is a key factor. Experiments are conducted under varying pressures of UF₆ to study the reaction kinetics. researchgate.net A higher pressure of UF₆ leads to a greater collision frequency between the gas molecules and the surface of the UF₅ particles, which can influence the rate of the initial, rapid exchange process.

Thermal Annealing: The thermal treatment of the UF₅ nanoparticles has a profound effect on inhibiting the isotope exchange rate. tandfonline.com Experiments have shown that annealing the particles at elevated temperatures for a set duration significantly reduces their reactivity. It was found that as the annealing temperature increases, the extent of the isotope exchange reaction decreases dramatically. Annealing at 348 K for 24 hours was shown to prevent the reaction almost completely. tandfonline.com This is attributed to the reduction of both high and low reactivity sites on the nanoparticle surface, converting them to less reactive configurations. tandfonline.com

| Annealing Temperature (K) | Annealing Duration (h) | Observed IER Effect |

|---|---|---|

| 296 (Pristine) | N/A | Standard IER occurs |

| 323 | 24 | IER hardly occurred, even after 24 hours |

| 348 | 24 | No IER took place |

Theoretical and Computational Studies of Uranium Pentafluoride

Electronic Structure Theory and Relativistic Quantum Chemistry

The accurate description of the electronic structure of uranium pentafluoride is complicated by the presence of a large number of electrons and the significant influence of relativistic effects. Consequently, sophisticated theoretical frameworks are required to model its properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of actinide compounds, including this compound. Various DFT functionals have been employed to predict the geometry, vibrational frequencies, and thermochemical data of uranium halides.

Hybrid DFT functionals, in conjunction with effective core potentials (ECPs) that account for relativistic effects, have been shown to provide a good balance between computational cost and accuracy for uranium compounds. For instance, studies on the gas-phase hydrolysis of uranium hexafluoride (UF₆), a reaction where UF₅ derivatives play a role, have utilized DFT with small-core, relativistic pseudopotentials to map out reaction pathways and determine energy barriers. rsc.org These calculations have provided valuable insights into the formation of uranium hydroxyl fluorides, such as U(OH)F₅. rsc.org

The choice of the ECP, particularly the size of the core, has been a subject of investigation. Studies comparing large-core and small-core ECPs for uranium have found that for predicting vibrational wavenumbers, large-core ECPs can perform as well as small-core ones. acs.org However, for thermochemical properties, hybrid DFT functionals are generally more successful. acs.org

| Computational Method | Property Investigated | Key Findings |

| DFT with small-core relativistic pseudopotentials | Gas-phase hydrolysis of UF₆ | Identified an asymmetric transition state leading to the formation of U(OH)F₅ and hydrogen fluoride (B91410). rsc.org |

| Hybrid DFT with various ECPs | Geometry, vibrational frequencies, and thermochemistry of uranium halides | Large-core ECPs are suitable for vibrational analysis, while hybrid functionals are better for thermochemistry. acs.org |

Ab Initio Wave Function Theory (WFT) Approaches

Ab initio wave function theory (WFT) methods, which solve the electronic Schrödinger equation without empirical parameterization, offer a systematically improvable approach to studying the electronic structure of molecules like this compound. These methods, while computationally more demanding than DFT, can provide highly accurate results.

Early ab initio studies on UF₅ employed self-consistent field (SCF) calculations with relativistic ECPs to determine its ground-state geometry. pensoft.net These pioneering calculations revealed the subtle interplay of electronic effects and spin-orbit coupling in determining the preferred molecular structure.

More advanced WFT methods, such as multireference configuration interaction (MRCI) and coupled cluster (CC) theory, are capable of capturing the complex electron correlation effects that are prominent in actinide compounds. While computationally intensive, these methods are considered the "gold standard" for high-accuracy calculations and are crucial for benchmarking results from other methods.

Relativistic Effects in Electronic Structure and Bonding

For heavy elements like uranium, relativistic effects are not mere minor corrections but are fundamental to understanding their chemical behavior. These effects arise from the high velocity of the core electrons, which leads to a contraction of the s and p orbitals and an expansion and destabilization of the d and f orbitals.

In this compound, relativistic effects, particularly spin-orbit coupling, play a decisive role in determining its molecular geometry. Ab initio calculations have shown that without considering spin-orbit coupling, a square pyramidal (C₄ᵥ) structure is predicted to be slightly more stable than a trigonal bipyramidal (D₃ₕ) geometry. pensoft.net However, the inclusion of spin-orbit effects reverses this energy ordering, making the D₃ₕ structure slightly more stable. pensoft.net The energy difference between these two geometries is small, suggesting that UF₅ is likely a fluxional molecule, readily interconverting between these structures. pensoft.net

Furthermore, relativistic effects significantly influence the electronic transitions in UF₅. Improved virtual orbital calculations, which incorporate these effects, predict a series of weak, low-lying f-f electronic transitions in the near-infrared region. pensoft.net

Reaction Pathway and Energy Landscape Modeling

Computational modeling is instrumental in elucidating the reaction mechanisms and energetics of processes involving this compound, providing insights that are often inaccessible through experimental means alone.

Computational Assessment of Dissociation and Recombination Barriers

Understanding the stability of this compound requires knowledge of the energy barriers associated with its dissociation and the reverse recombination reactions. Computational studies have been performed to assess the energetics of the following key reactions:

UF₆ ↔ UF₅ + F

UF₆ ↔ UF₄ + F₂

Quantum-mechanical calculations have revealed that the energy characteristics of these reactions are highly asymmetric. The barriers for the dissociation of UF₆ are significantly higher (by more than 4 eV) than the barriers for the corresponding recombination reactions. researchgate.net This indicates that at moderate temperatures, the recombination reactions are much more favorable.

For the recombination of a fluorine atom with this compound (UF₅ + F → UF₆), calculations suggest that this reaction is either barrier-free or has a very small energy barrier (less than 0.1 eV). researchgate.net In contrast, the recombination of fluorine gas with uranium tetrafluoride (UF₄ + F₂ → UF₆) has a calculated energy barrier of approximately 0.34 eV. researchgate.net

| Reaction | Calculated Recombination Barrier | Calculated Dissociation Barrier | Reference |

| UF₅ + F ↔ UF₆ | Barrier-free or < 0.1 eV | > 4 eV higher than recombination | researchgate.net |

| UF₄ + F₂ ↔ UF₆ | ~0.34 eV | > 4 eV higher than recombination | researchgate.net |

Gas-Phase Conversion Mechanisms of Uranium Fluorides

2 UF₄ + F₂ → 2 UF₅ 2 UF₅ + F₂ → 2 UF₆

Computational studies using DFT have been employed to investigate the detailed mechanism of the fluorination of UF₄ to UF₆. These studies have shown that the reaction is not a simple one-step process. Instead, it proceeds through a series of elementary steps involving the formation of UF₅ as an intermediate.

The modeling of the reaction pathway indicates that a fluorine molecule initially approaches the UF₄ molecule, leading to the breaking of the F-F bond and the sequential bonding of the two fluorine atoms to the uranium center. inl.gov The formation of a UF₅-like structure is a key step in this process. inl.gov The calculated energy barriers for these elementary steps provide valuable data for understanding the kinetics of this important industrial process.

Simulation of Luminescent Spectroscopic Properties in Related Uranium Compounds

While detailed theoretical studies specifically simulating the luminescent spectroscopic properties of this compound (UF₅) are not extensively documented in publicly available literature, a significant body of computational research on related uranium compounds provides a robust framework for understanding and predicting such phenomena. These studies are crucial for interpreting experimental spectra and elucidating the complex electronic structures of actinide materials. Computational chemistry allows for the accurate determination of electronic and vibrational states, which are fundamental to the nature of emission spectra. acs.org

Theoretical investigations into the photoluminescent properties of uranium have largely focused on compounds where uranium exists in the +4 and +6 oxidation states. These studies employ sophisticated multiconfigurational and density functional theory (DFT) methods to model the intricate interplay of relativistic effects, electron correlation, and the participation of 5f and 6d orbitals in chemical bonding. rsc.orgrsc.org

Computational Methodologies in Uranium Spectroscopy

The simulation of absorption and emission spectra in uranium compounds requires high-level quantum chemical calculations. Methods such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are frequently used. rsc.orgresearchgate.net These multireference methods are essential for correctly describing the electronic structure and assigning the numerous electronic transitions that can occur, particularly the f-f and f-d transitions. rsc.orgnih.gov

For instance, in studies of uranium(IV) halide complexes, CASSCF and CASPT2 have been instrumental in assigning transitions in their electronic absorption spectra. rsc.orgrsc.org Furthermore, bonding analyses using Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) calculations have been employed to describe the nature of uranium-ligand bonds, revealing them to be predominantly ionic with some dative covalent character. rsc.orgrsc.orgresearchgate.net These calculations show significant overlap between ligand orbitals and the 5f and 6d orbitals of uranium. rsc.orgresearchgate.net

| Computational Method | Application in Uranium Spectroscopy | Key Insights |

| CASSCF/CASPT2 | Calculation of electronic absorption and emission spectra; assignment of electronic transitions. acs.orgrsc.org | Provides accurate descriptions of excited states involving f-f, f-d, and charge transfer transitions. rsc.orgnih.gov |

| DFT/TD-DFT | Calculation of molecular geometries, vibrational frequencies, and electronic spectra. nih.govacs.org | Offers a computationally less expensive alternative for larger systems, though may be less accurate for complex electronic structures. |

| NBO/AIM | Analysis of chemical bonding between uranium and ligands. rsc.orgresearchgate.net | Elucidates the degree of ionic vs. covalent character in uranium-ligand bonds. rsc.orgrsc.org |

Simulations in Uranium(IV) Compounds

Research has demonstrated the utility of emission spectroscopy combined with computational analysis for a family of uranium(IV) halide complexes, such as [Et₄N]₂[UCl₆] and [Li(THF)₄][UCl₅(THF)]. rsc.orgrsc.org In these systems, excitation into a band with mixed f-d and ligand-to-metal charge transfer (LMCT) character leads to energy transfer into the 5f-orbital manifold. rsc.orgresearchgate.net The subsequent radiative decay results in the observed UV-visible emission spectra. researchgate.net The transitions are assigned as arising from the 5f¹6d¹ electronic configuration relaxing to the ground state 5f² configuration. rsc.orgresearchgate.net

These studies suggest that the emission spectra of simple U(IV) compounds are characteristic and can serve as a diagnostic tool for identifying the +4 oxidation state of uranium in various environments, even in the presence of the highly luminescent uranyl ([UO₂]²⁺) ion. rsc.orgrsc.orgresearchgate.net

Simulations in Uranium(VI) Compounds

The luminescence of uranium(VI) compounds, particularly the uranyl ion ([UO₂]²⁺), is well-studied. acs.org As U(VI) has a 5f⁰ electronic configuration, optical transitions arise from ligand-to-metal charge-transfer excitations. acs.org Computational studies on benchmark systems like [UO₂Cl₄]²⁻ show that excitation from the ground state to an excited triplet state, followed by internal conversion and emission, is the primary mechanism for luminescence. acs.org The vibrational structure seen in the emission spectra is influenced by the nature and symmetry of the coordinated ligands. vcu.edu

The simulation of these spectra provides a valuable library for comparison with experimental data, aiding in the deconvolution of complex spectra from mixtures of uranium species, which is particularly relevant for environmental monitoring and nuclear waste management. acs.org

| Compound Class | Excitation Mechanism | Emission Mechanism | Key Computational Findings |

| Uranium(IV) Halides | f-d and Ligand-to-Metal Charge Transfer (LMCT). rsc.orgresearchgate.net | Radiative decay from 5f¹6d¹ excited states to 5f² ground state manifold. rsc.orgresearchgate.net | Emission spectra are characteristic of U(IV) and can be used as a diagnostic tool. rsc.orgresearchgate.net |

| Uranyl(VI) Compounds | Ligand-to-Metal Charge Transfer (LMCT). acs.org | Decay from an excited triplet state formed after LMCT. acs.org | Luminescence provides a sensitive probe of the local coordination environment of the uranyl ion. vcu.edu |

| Uranium(V) Complexes | f-f transitions masked by competing LMCT processes at lower energy. nih.gov | Luminescence is often quenched. nih.gov | Oxidation from U(IV) to U(V) can lead to quenching of luminescence due to lower-energy LMCT bands. nih.gov |

Advanced Research Applications in Nuclear Technology

Role in Laser Isotope Separation Processes

Laser isotope separation (LIS) methods for uranium enrichment exploit the subtle differences in the absorption spectra of isotopes. These techniques are broadly categorized into atomic vapor laser isotope separation (AVLIS) and molecular laser isotope separation (MLIS). Uranium pentafluoride is the direct product of the MLIS process.

Molecular Laser Isotope Separation (MLIS) is an advanced method for uranium enrichment that directly involves the chemistry of this compound. wikipedia.org The process begins with uranium hexafluoride (UF₆), the standard compound used in most enrichment technologies due to its volatility. chemeurope.comk25atomichistorycenter.org In MLIS, a precisely tuned laser selectively excites the ²³⁵UF₆ molecules, leaving the more abundant ²³⁸UF₆ molecules in their ground state. wikipedia.org

The fundamental steps of the MLIS process are as follows:

Vaporization and Cooling: Gaseous UF₆ is mixed with a carrier gas, often a noble gas, and expanded through a supersonic nozzle. This cools the gas, which sharpens the isotopic absorption lines, enhancing the selectivity of the laser excitation. wikipedia.orgkns.org

Isotope-Selective Excitation: An infrared laser, typically a CO₂ laser tuned to a wavelength of approximately 16 µm, irradiates the cooled UF₆ gas. wikipedia.orgchemeurope.com This laser's frequency is specifically chosen to match a vibrational transition unique to the ²³⁵U-F bond in ²³⁵UF₆. kns.org

Photodissociation: A second, more powerful laser (often an ultraviolet or another infrared laser) is directed at the gas mixture. wikipedia.org This laser provides the energy to dissociate the vibrationally excited ²³⁵UF₆ molecules, breaking a U-F bond and forming this compound (²³⁵UF₅) and a free fluorine atom. wikipedia.orgchemeurope.com

Product Collection: The newly formed ²³⁵UF₅ is a solid that precipitates from the gas phase. wikipedia.orgchemeurope.com This solid, enriched in ²³⁵U, can then be separated from the remaining gaseous UF₆ using techniques like filtration or cyclone separators. wikipedia.orgchemeurope.com A scavenger gas, such as methane (B114726) (CH₄), is often included in the initial gas mixture to react with the fluorine atoms, preventing them from recombining with the UF₅ product. wikipedia.org

The kinetics of this process are critical for its efficiency. The rate of dissociation of the excited ²³⁵UF₆ must be faster than any competing energy relaxation processes that could de-excite the molecule before it can be dissociated. The formation of UF₅ as a solid product is a key feature of the separation mechanism. chemeurope.com

| Parameter | Description | Significance |

|---|---|---|

| Excitation Wavelength | Approximately 16 µm, corresponding to the ν₃ vibrational band of UF₆. chemeurope.comkns.org | Allows for the selective excitation of ²³⁵UF₆ over ²³⁸UF₆ due to a small isotopic shift. kns.org |

| Working Medium | Gaseous uranium hexafluoride (UF₆) mixed with a carrier and scavenger gas. wikipedia.org | UF₆ is used for its volatility at relatively low temperatures. chemeurope.com |

| Photoproduct | Solid this compound (UF₅). chemeurope.com | The change of phase from gas (UF₆) to solid (UF₅) enables physical separation of the enriched product. chemeurope.com |

| Scavenger Gas | Typically methane (CH₄). wikipedia.org | Prevents the recombination of F atoms with UF₅, which would reverse the enrichment step. wikipedia.org |

Atomic Vapor Laser Isotope Separation (AVLIS) is another laser-based enrichment technology, but it differs fundamentally from MLIS in that it uses atomic uranium vapor as its feedstock instead of a molecular compound like UF₆. wikipedia.org In the AVLIS process, a stream of pure uranium metal is vaporized. wikipedia.org A precisely tuned dye laser then selectively excites the ²³⁵U atoms. wikipedia.orgnrc.gov A second laser provides enough energy to ionize these excited atoms, creating ²³⁵U⁺ ions. nrc.gov These positively charged ions are then guided by an electromagnetic field to a collector plate, separating them from the neutral ²³⁸U atoms. researchgate.net

Because AVLIS operates on atomic uranium, this compound is not directly involved in the separation process itself. The key distinction lies in the state of the uranium being processed. However, UF₅ is relevant in the broader context of the nuclear fuel cycle. For instance, if an enrichment facility were to use both MLIS and AVLIS technologies, the UF₅ produced from MLIS would need to be converted back to a suitable form, such as UF₄ or uranium metal, before it could be used as a feed for an AVLIS process. This highlights the chemical processing steps that would be necessary to integrate different enrichment technologies.

Studies on the hydrolysis of UF₆, which produces uranyl fluoride (B91410) (UO₂F₂) particles, provide insights into the general principles of particle formation in uranium fluoride systems. This research indicates that the availability of a reactant (in this case, water) significantly affects the size and number of particles formed. ornl.govosti.gov By analogy, in the MLIS process, controlling the local concentration of newly formed UF₅ and managing the gas dynamics within the reaction chamber are crucial for optimizing the particle characteristics for efficient separation.

Isotopic Effects in Uranium Fluoride Systems Relevant to Enrichment

The ability to enrich uranium using methods like MLIS is fundamentally based on the existence of isotopic effects, which are subtle differences in the physical and chemical properties of isotopes.

Isotopic effects arise from the difference in mass between isotopes of an element. libretexts.org This mass difference leads to variations in the vibrational frequencies of chemical bonds. faccts.de Heavier isotopes form slightly stronger bonds and have lower zero-point vibrational energies than their lighter counterparts. faccts.dewikipedia.org

In chemical reactions, these differences in bond energy and vibrational frequency can lead to different reaction rates for molecules containing different isotopes. This phenomenon is known as the kinetic isotope effect (KIE). libretexts.org The KIE is the ratio of the reaction rate constant for a molecule with the lighter isotope to the rate constant for the same molecule with the heavier isotope. wikipedia.org If the bond to the isotopic atom is broken or formed in the rate-determining step of a reaction, a primary KIE is observed. libretexts.org

In the context of uranium enrichment, the relevant isotopic effect is the difference in the absorption of infrared radiation by ²³⁵UF₆ and ²³⁸UF₆ molecules. The vibrational frequency of the U-F bond is slightly different for the two isotopes due to the mass difference between ²³⁵U and ²³⁸U. This results in a small shift in the absorption spectrum, known as an isotope shift. kns.org

The MLIS process is engineered to exploit this very small kinetic isotope effect. The infrared laser is tuned to the specific frequency that is preferentially absorbed by ²³⁵UF₆. wikipedia.org This selective absorption is the first step in a chain of events that leads to the dissociation of ²³⁵UF₆ into ²³⁵UF₅. The selectivity of this initial excitation step is the primary factor determining the enrichment factor of the MLIS process. The isotope shift for the relevant vibrational mode in UF₆ is only about 0.6 cm⁻¹, which necessitates cooling the gas to reduce the thermal broadening of the absorption peaks and enhance the selectivity. kns.org

| Isotope | Natural Abundance (%) k25atomichistorycenter.orglibretexts.org | Key Property for Enrichment |

|---|---|---|

| Uranium-235 (²³⁵U) | ~0.72% | Fissile; its selective excitation and subsequent reaction is the goal of laser enrichment. libretexts.org |

| Uranium-238 (²³⁸U) | ~99.27% | Fertile; it is the most abundant isotope and must be separated from ²³⁵U. libretexts.org |

Binding Isotope Effects in Uranium Complexes

In the realm of nuclear technology, particularly in processes involving uranium enrichment, the study of isotope effects in uranium complexes is of paramount importance. This compound (UF₅) plays a significant role in the context of uranium isotope exchange reactions, especially in systems involving uranium hexafluoride (UF₆), the primary compound used in most uranium enrichment processes.

Research into the isotopic exchange between gaseous uranium hexafluoride and solid this compound has revealed a complex, two-process reaction. This exchange is critical because it can affect the efficiency of isotope separation processes. An initial rapid isotopic exchange occurs on the surface of the solid UF₅, followed by a much slower, gradual exchange with underlying this compound molecules. tandfonline.comtandfonline.com

A kinetic model based on collision theory has been developed to describe this two-stage process. The model accounts for a primary exchange reaction at the surface and a secondary reaction involving the bulk of the UF₅ material. tandfonline.comtandfonline.com This understanding is crucial for predicting and controlling isotopic compositions in environments where both UF₅ and UF₆ are present.

The practical implication of this binding isotope effect is that the depletion of the desired ²³⁵U isotope from enriched UF₅ particles due to exchange with natural or depleted UF₆ is largely a surface-level phenomenon. The probability of the exchange reaction occurring with UF₅ molecules deeper within the solid is significantly lower. tandfonline.comtandfonline.com This finding is vital for the development and optimization of laser isotope separation techniques, where UF₅ is a product, as it helps in assessing potential losses in enrichment levels.

Table 1: Parameters in the Isotope Exchange Reaction between UF₆ and UF₅

| Parameter | Description | Significance |

|---|---|---|

| Initial Rapid Exchange | Isotopic exchange occurring on the surface of solid UF₅. | Accounts for the immediate change in isotopic composition of the gaseous UF₆. |

| Secondary Slow Exchange | Isotopic exchange with UF₅ molecules beneath the surface. | Represents a much slower, long-term alteration of isotopic ratios. |

| Reaction Probability | The likelihood of an isotopic exchange event upon collision. | Significantly lower for subsurface UF₅ molecules, limiting overall isotopic depletion. |

Characterization for Nuclear Forensic Science and Safeguards

The accurate characterization of uranium compounds, including this compound, is a cornerstone of nuclear forensic science and international safeguards. Identifying the origin and processing history of nuclear materials is essential for nonproliferation efforts. This compound can be an intermediate or byproduct in various stages of the nuclear fuel cycle, making its detection and analysis critical. wikipedia.org

Advanced analytical techniques are employed to characterize UF₅ for these purposes. Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, has emerged as a powerful tool. Research has shown that different uranium fluoride compounds (UFₓ) exhibit unique spectral signatures. Specifically, UF₅ has distinct high-energy phonon modes between 69 and 75 meV that are associated with the motion of single-coordinated fluorine atoms. These spectral features are unique to the structure of UF₅ and can be used to distinguish it from other uranium fluorides like UF₄ and U₂F₉ in a mixed sample. ornl.govresearchgate.net This capability is invaluable for identifying the specific chemical forms of uranium in interdicted materials.

Mass spectrometry is another critical technique for the isotopic analysis of uranium fluorides. In the context of gas source mass spectrometry of uranium hexafluoride, the UF₅⁺ ion is often the species analyzed to determine uranium isotope ratios. iaea.org This highlights the direct relevance of understanding the behavior of UF₅ in mass spectrometric analyses for safeguards purposes. Furthermore, recent developments have focused on the simultaneous detection of both fluorine and uranium isotopes in single particles. Techniques like Laser-Induced Breakdown Spectroscopy (LIBS) combined with Laser Ablation Multi-Collector Inductively Coupled Plasma Mass Spectrometry (LA-MC-ICP-MS) offer rapid and comprehensive analysis of uranium-fluorine particles, which can provide insights into the chemical processes the material has undergone. ornl.gov

Table 2: Analytical Techniques for this compound Characterization

| Technique | Information Obtained | Application in Forensics and Safeguards |

|---|---|---|

| Vibrational Spectroscopy (Raman, IR) | Unique spectral signatures corresponding to molecular vibrations. | Identification of UF₅ in mixtures of uranium fluorides, providing information on the chemical form of the material. ornl.govresearchgate.net |

| Mass Spectrometry (e.g., Gas Source MS) | Precise uranium isotopic ratios (e.g., ²³⁵U/²³⁸U). | Determination of the enrichment level and origin of the nuclear material by analyzing ions such as UF₅⁺. iaea.org |

| Combined LIBS and LA-MC-ICP-MS | Simultaneous elemental (Fluorine) and isotopic (Uranium) composition of single particles. | Rapid and detailed characterization of uranium-fluorine particulate matter for nonproliferation monitoring. ornl.gov |

Q & A

Basic: What are the established methods for synthesizing uranium pentafluoride, and how do experimental conditions influence product purity?

Answer:

UF₅ is synthesized via:

- Reduction of UF₆ : Using carbon monoxide (CO) at elevated temperatures (~250°C), yielding α-UF₅. Impurities like UF₄ or unreacted UF₆ may persist if gas flow rates or temperature gradients are inconsistent .

- Molecular Laser Isotope Separation (MLIS) : A laser-driven reaction between U-235 and fluorine produces enriched UF₅, requiring precise wavelength calibration (e.g., 16 µm IR lasers) to avoid isotopic contamination .

- Fluorination of lower uranium fluorides : Agents like BrF₅ or ClF₃ at >500°C can convert UF₄ to UF₅, but side reactions (e.g., UF₆ formation) necessitate strict stoichiometric control .

Characterization : Use X-ray diffraction (XRD) to confirm α/β polymorph ratios and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities .

Basic: What spectroscopic and crystallographic techniques are optimal for characterizing UF₅’s polymorphic structures?

Answer:

- α-UF₅ : Linear coordination polymer with octahedral uranium centers. Confirm via XRD (peaks at 2θ = 15.3°, 28.7°) and Raman spectroscopy (bands at 520 cm⁻¹ for bridging F⁻) .

- β-UF₅ : Square antiprismatic structure. Use neutron diffraction to resolve fluorine positional disorder and differential scanning calorimetry (DSC) to monitor β→α phase transitions at 130°C .

Note : Inert-atmosphere gloveboxes (<1 ppm O₂/H₂O) are critical to prevent hydrolysis during analysis .

Advanced: How do discrepancies in reported UF₅ stability under environmental conditions arise, and how can they be resolved?

Answer:

Contradictions stem from:

- Synthetic routes : CO-derived UF₅ may retain COF₂ impurities, accelerating decomposition, while MLIS-synthesized UF₅ has higher purity but shorter half-life due to U-235 enrichment .

- Analytical limitations : Low UF₅ concentrations (e.g., from UF₆ radiolysis) require gas chromatography-mass spectrometry (GC-MS) with detection limits <1 ppb .

Resolution : Standardize synthesis protocols and employ synchrotron XRD for in-situ phase tracking under controlled humidity (<5% RH) .

Advanced: What computational methods predict UF₅’s electronic and thermodynamic properties, and how do they align with experimental data?

Answer:

- Density Functional Theory (DFT) : Models UF₅’s paramagnetic behavior (magnetic moment ~1.2 µB/U atom) and bandgap (~3.1 eV). Discrepancies arise from neglecting spin-orbit coupling in U⁵+ .

- Molecular Dynamics (MD) : Simulates β-UF₅’s thermal expansion (α = 8.9 ×10⁻⁶ K⁻¹), validated against high-temperature XRD. Divergences occur above 200°C due to phase instability .

Recommendation : Cross-validate with X-ray absorption near-edge structure (XANES) spectroscopy to refine computational parameters .

Advanced: Why do UF₅ fluorination studies using BrF₅/ClF₃ report inconsistent reaction yields, and how can reproducibility be improved?

Answer:

Variability is caused by:

- Reagent purity : Trace HF in BrF₅ promotes UF₆ formation. Use Karl Fischer titration to ensure <0.1% HF content .

- Kinetic vs. thermodynamic control : Lower temperatures (<400°C) favor UF₅, but slow kinetics necessitate catalysts (e.g., NiF₂). Document time-resolved thermogravimetric analysis (TGA) to optimize conditions .

Basic: What safety protocols are essential for handling UF₅ in laboratory settings?

Answer:

- Containment : Use double-walled reactors and HEPA filters to manage airborne particles (UF₅ is hygroscopic and toxic) .

- Decontamination : Neutralize spills with CaCO₃ slurry to form stable CaUF₆ compounds .

- Monitoring : Real-time α-radiation detectors (e.g., scintillation counters) for U-234/238 traces .

Advanced: How can transient monomeric UF₅ generated via UV-photolysis of UF₆ be stabilized for structural analysis?

Answer:

- Cryogenic matrix isolation : Trap UF₅ monomers in solid argon at 10 K and analyze via FTIR spectroscopy (ν(U-F) = 640 cm⁻¹) .

- Time-resolved photoelectron spectroscopy : Resolves geometric changes (square pyramidal→polymer) within 10⁻¹² sec .

Table 1: Key Properties of UF₅ Polymorphs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.